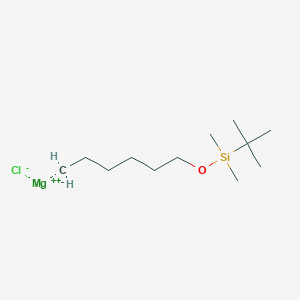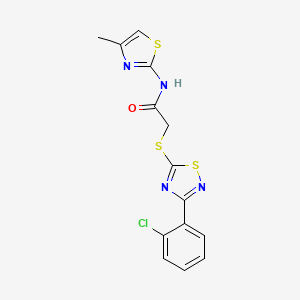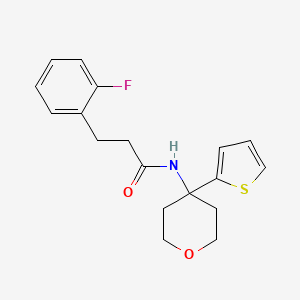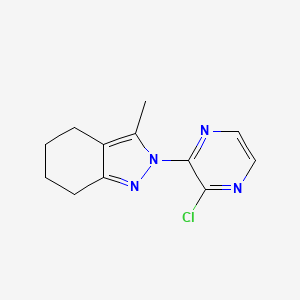![molecular formula C9H7ClN2 B2849537 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) CAS No. 2243509-58-0](/img/structure/B2849537.png)
1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine is a heterocyclic molecule that has been utilized as a pharmaceutical building block . It has been reported as a new scaffold for human neutrophil elastase (HNE) inhibitors . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a new series of HNE inhibitors with a pyrrolo [2,3-b]pyridine scaffold was synthesized to assess how a shift of the nitrogen from position 2 to position 7 influences activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been analyzed in several studies . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine have been studied, particularly in the context of its use as a scaffold for the development of inhibitors . For example, it has been used to develop a series of potent fibroblast growth factor receptor inhibitors .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of heterocyclic compounds, including pyrrolopyridine derivatives, which are crucial for developing new materials and drugs. For example, a study focused on synthesizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, showcasing the process of hydride transfer from Et3SiH to carbenium ions, which is a crucial step in forming these compounds. The study emphasizes the importance of understanding the synthesis pathways and characterizing the molecular structure, stability, and reactivity of these compounds, highlighting their potential applications in nonlinear optics and as precursors for anti-cancer drugs (Murthy et al., 2017).
Molecular Dynamics and Drug Design
Detailed investigations into the molecular dynamics and structural properties of pyrrolopyridine derivatives have been conducted to explore their potential in drug design. Studies have utilized DFT calculations and molecular dynamics simulations to investigate the reactive properties, including the analysis of local reactive properties, stability in water, and sensitivity towards autoxidation mechanisms. These studies provide insights into designing new drugs, especially targeting specific receptors like the human alpha9 nicotinic acetylcholine receptor antagonist, which could lead to the development of new anti-cancerous drugs (Murthy et al., 2017).
Application in Material Science
The compound and its derivatives have found applications in material science, particularly in the development of electrically conducting films and sensors. For instance, N-linked polybispyrroles based on pyrrolopyridine derivatives have been synthesized and characterized for their electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and promising electrochromic properties, making them suitable for metal recovery and ion sensing applications (Mert et al., 2013).
Pharmaceutical Research
In the realm of pharmaceutical research, pyrrolopyridine derivatives are being explored for their potential as drug candidates. For example, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues has been developed, showcasing the versatility of these compounds in synthesizing various derivatives for potential use in drug development (Nechayev et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The primary pathways affected include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound prevents the activation of these pathways, thereby affecting these cellular processes .
Pharmacokinetics
Similar compounds have been shown to have high total clearance and low oral bioavailability
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells . This suggests that the compound could potentially be used as a therapeutic agent for treating cancers associated with abnormal activation of FGFR signaling pathways .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) has been found to interact with the fibroblast growth factor receptor (FGFR), a protein that plays a crucial role in various types of tumors . This interaction suggests that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) may have potential as a therapeutic agent in cancer treatment .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound has been found to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1) involves its interaction with FGFR . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Propriétés
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCMKXWWYHJMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)

![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)



![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)

![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
